N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thiophene ring, and a cyclopentanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,5-dimethoxybenzyl chloride and a suitable base.
Formation of the Cyclopentanecarboxamide Moiety: The cyclopentanecarboxamide moiety can be synthesized by reacting cyclopentanecarboxylic acid with an appropriate amine under dehydrating conditions.
Coupling of the Thiadiazole and Cyclopentanecarboxamide Units: The final step involves coupling the thiadiazole unit with the cyclopentanecarboxamide unit using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is not well-documented. it is likely to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- **N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(furan-2-yl)cyclopentanecarboxamide
- **N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(pyridin-2-yl)cyclopentanecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S3/c1-26-15-10-14(11-16(12-15)27-2)13-29-20-24-23-19(30-20)22-18(25)21(7-3-4-8-21)17-6-5-9-28-17/h5-6,9-12H,3-4,7-8,13H2,1-2H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHHFHYEXSFSSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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